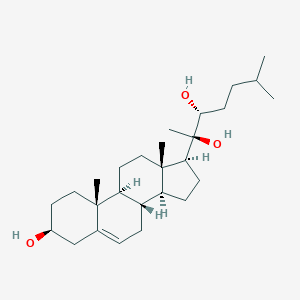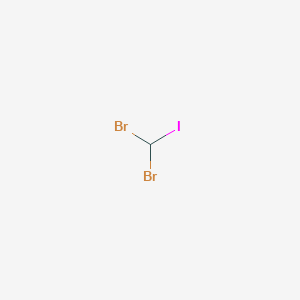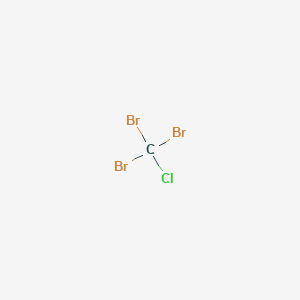
2-Bromo-3-hydroxybenzaldehyde
Vue d'ensemble
Description
2-Bromo-3-hydroxybenzaldehyde is a chemical compound with the molecular formula C7H5BrO2 and a molecular weight of 201.02 . It is a white to yellow solid at room temperature . This compound is used as a reactant in the preparation of a class of benzoxaboroles antimalarial agents .
Synthesis Analysis
The synthesis of 2-Bromo-3-hydroxybenzaldehyde can be achieved by the bromination of 3-hydroxy-4-methoxybenzaldehyde . In addition, it has been used in the preparation of transition metal complexes derived from Schiff base ligands of 4-(benzyloxy)-2-hydroxybenzaldehyde .Molecular Structure Analysis
The molecular structure of 2-Bromo-3-hydroxybenzaldehyde consists of a benzene ring substituted with a bromine atom at the 2nd position and a hydroxyl group at the 3rd position . The InChI code for this compound is 1S/C7H5BrO2/c8-7-5(4-9)2-1-3-6(7)10/h1-4,10H .Chemical Reactions Analysis
2-Bromo-3-hydroxybenzaldehyde is a reactant used in the preparation of a class of benzoxaboroles antimalarial agents . It can also react with 2,2-dimethylpropane-1,3-diamine and DyCl3·6H2O under room temperature conditions to obtain five Dy–HOFs .Physical And Chemical Properties Analysis
2-Bromo-3-hydroxybenzaldehyde has a molecular weight of 201.02 and a density of 1.7±0.1 g/cm3 . It is a white to yellow solid at room temperature . The compound has a boiling point of 251.9±20.0 °C at 760 mmHg .Applications De Recherche Scientifique
Synthesis of Biologically Active Compounds
2-Bromo-3-hydroxybenzaldehyde: is used in the synthesis of various biologically active molecules. Its reactivity, particularly the presence of both bromo and aldehyde functional groups, makes it a versatile starting material for constructing complex organic compounds with potential pharmacological activities .
Schiff Base Ligand Formation
This compound is instrumental in the preparation of Schiff base ligands. These ligands are formed by the condensation of 2-Bromo-3-hydroxybenzaldehyde with primary amines and are known for their ability to coordinate with metals, leading to the formation of various metal complexes that are useful in coordination chemistry .
Molecular Structure Analysis
The planar structure and intramolecular hydrogen bonding of 2-Bromo-3-hydroxybenzaldehyde make it an interesting subject for X-ray crystallography studies. Researchers can gain insights into intermolecular interactions and packing within the crystal lattice, which is valuable for understanding the properties of related organic compounds .
Organic Synthesis Intermediate
As an intermediate in organic synthesis, 2-Bromo-3-hydroxybenzaldehyde can be used to introduce the bromo and aldehyde functionalities into larger molecules. This is particularly useful in the synthesis of complex organic molecules where precise functional group placement is required .
Material Science Applications
The bromo and hydroxy groups of 2-Bromo-3-hydroxybenzaldehyde can participate in various chemical reactions, making it a useful compound in material science. It can be used to modify the surface properties of materials or to create new polymers with specific characteristics .
Analytical Chemistry
In analytical chemistry, 2-Bromo-3-hydroxybenzaldehyde can be used as a derivatization agent for the detection of various substances. Its ability to react with different chemical groups makes it a valuable tool for enhancing the detection of analytes in complex mixtures .
Safety and Hazards
Orientations Futures
2-Bromo-3-hydroxybenzaldehyde has been used in the preparation of a class of benzoxaboroles antimalarial agents . It has also been used in the synthesis of dysprosium hydrogen-bonded organic frameworks with high stability and acid stimulus–response luminescence properties . These applications suggest potential future directions in the fields of medicinal chemistry and materials science.
Mécanisme D'action
Target of Action
It’s known that benzylic halides, such as 2-bromo-3-hydroxybenzaldehyde, typically react via an sn1 pathway .
Mode of Action
2-Bromo-3-hydroxybenzaldehyde, as a benzylic halide, typically reacts via an SN1 pathway, via the resonance-stabilized carbocation . This means that the compound interacts with its targets by donating a bromine atom, which can then be replaced by other groups in subsequent reactions .
Biochemical Pathways
The compound’s ability to undergo nucleophilic substitution reactions suggests that it could potentially influence a variety of biochemical pathways, depending on the specific context and conditions .
Result of Action
Given its chemical structure and reactivity, it’s plausible that the compound could influence a variety of cellular processes through its interactions with different molecular targets .
Action Environment
The action, efficacy, and stability of 2-Bromo-3-hydroxybenzaldehyde can be influenced by various environmental factors. For instance, the compound should be used only in a well-ventilated area to avoid inhalation . Moreover, it should be stored under inert gas (nitrogen or Argon) at 2-8°C to maintain its stability .
Propriétés
IUPAC Name |
2-bromo-3-hydroxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrO2/c8-7-5(4-9)2-1-3-6(7)10/h1-4,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHXPHMPERMIICA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)O)Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30395411 | |
| Record name | 2-Bromo-3-hydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30395411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3-hydroxybenzaldehyde | |
CAS RN |
196081-71-7 | |
| Record name | 2-Bromo-3-hydroxybenzaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0196081717 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Bromo-3-hydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30395411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-3-hydroxybenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Bromo-3-hydroxybenzaldehyde | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D9D2GQC4CZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is significant about the formation of 2-bromo-3-hydroxybenzaldehyde as described in the research?
A1: The research highlights an unexpected outcome during the bromination of 3-hydroxybenzaldehyde. While the intended product might have been different, the reaction yielded 2-bromo-3-hydroxybenzaldehyde instead [, ]. This unexpected result is crucial for synthetic chemists as it reveals a previously unknown reaction pathway and highlights the potential for unexpected outcomes in seemingly straightforward reactions.
Q2: Can you elaborate on the reaction conditions or other factors that might have led to this unexpected outcome?
A2: Unfortunately, the provided abstracts lack specific details about the reaction conditions and other influencing factors. A deeper understanding of why 2-bromo-3-hydroxybenzaldehyde formed instead of the intended product would require access to the full research articles [, ]. This information could shed light on the regioselectivity of the bromination reaction and the potential influence of the aldehyde group on the reactivity of the aromatic ring.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B121514.png)
![Trimethyl-[(3-methylcyclohexen-1-yl)methyl]silane](/img/structure/B121518.png)



